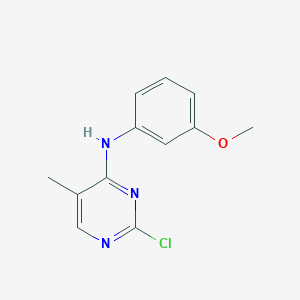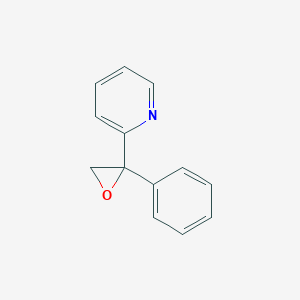
2-(2-Phenyloxiran-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenyloxiran-2-yl)pyridine is an organic compound that features both a pyridine ring and a phenyl group attached to an oxirane (epoxide) ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenyloxiran-2-yl)pyridine typically involves the reaction of 2-(2-pyridyl)ethanol with a suitable oxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent, which facilitates the formation of the oxirane ring . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction is achieved by optimizing reaction parameters such as temperature, solvent, and concentration of reagents.
化学反应分析
Types of Reactions: 2-(2-Phenyloxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-Phenyloxiran-2-yl)pyridine has a wide range of applications in scientific research:
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-(2-Phenyloxiran-2-yl)pyridine involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential as an inhibitor in enzymatic reactions and its therapeutic properties . The pyridine and phenyl groups also contribute to its binding affinity and specificity for certain molecular targets.
相似化合物的比较
2-(2-Pyridyl)quinoxaline: Shares the pyridine ring but differs in the additional quinoxaline structure.
2-(2-Pyridyl)imidazole: Contains a pyridine ring and an imidazole ring, offering different reactivity and applications.
2-(2-Pyridyl)benzimidazole: Combines a pyridine ring with a benzimidazole structure, used in various medicinal applications.
Uniqueness: 2-(2-Phenyloxiran-2-yl)pyridine is unique due to the presence of both a pyridine ring and a phenyl group attached to an oxirane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in chemistry, biology, and industry.
属性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
2-(2-phenyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C13H11NO/c1-2-6-11(7-3-1)13(10-15-13)12-8-4-5-9-14-12/h1-9H,10H2 |
InChI 键 |
IZUNFZVAIPSPIZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)(C2=CC=CC=C2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



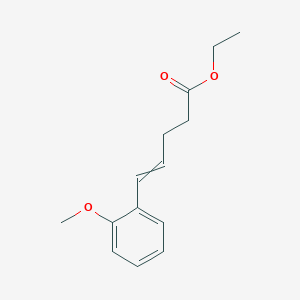
![4-Bromo-2-chloro-1-[(3-methylbut-3-en-1-yl)sulfanyl]benzene](/img/structure/B8554527.png)
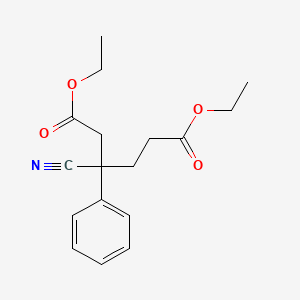
![N-[(R)-Tetrahydro-2,5-dioxofuran-3-yl]acetamide](/img/structure/B8554534.png)
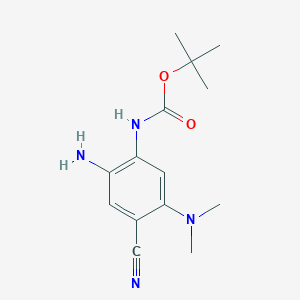
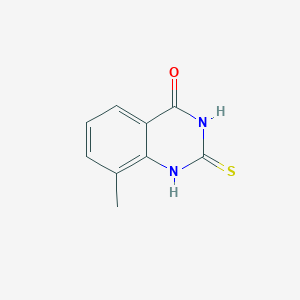
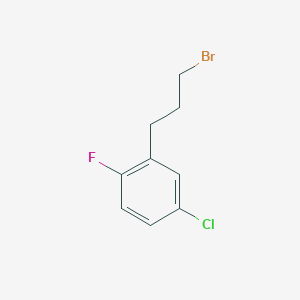
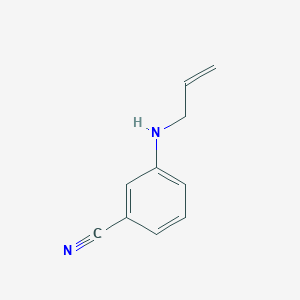
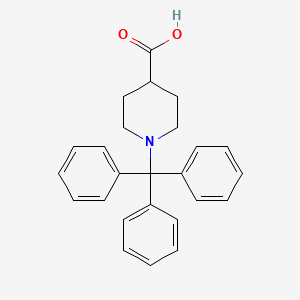
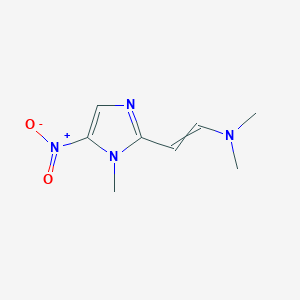
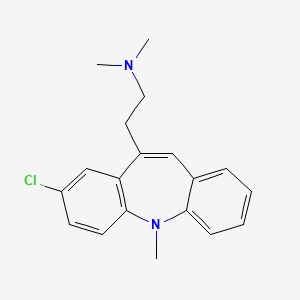
![4-[(8-Phenyloctyl)amino]benzoic acid](/img/structure/B8554593.png)
